Adenosine A2B Receptor Affinity: Target Compound vs. De‑Brominated Analog
The 5‑bromo substituent on the benzoyl ring is essential for high A2B affinity. A directly comparable adenosine A2B antagonist series demonstrates that removal of the bromine (yielding the 2‑chlorobenzoyl analog) reduces A2B affinity by approximately 20‑ to 30‑fold [1][2]. This establishes the bromine as a key potency driver and differentiates the target compound from its de‑brominated or mono‑halogenated counterparts.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2B receptor |
|---|---|
| Target Compound Data | Ki = 4.10 nM (displacement of [³H]MRE2029‑F20 from human recombinant A2B expressed in HEK293 cells) [1] |
| Comparator Or Baseline | 2‑Chlorobenzoyl analog (de‑brominated): Ki ≈ 100–130 nM (estimated from SAR tables in the same chemotype) [2] |
| Quantified Difference | ≈ 24‑ to 32‑fold higher affinity for the target compound |
| Conditions | Competitive radioligand binding assay; HEK293 cells expressing human recombinant A2B receptor; incubation 120 min; scintillation counting [1][2] |
Why This Matters
Procurement of the 5‑bromo‑2‑chlorobenzoyl analog secures a high‑potency A2B pharmacological tool, whereas substituting a mono‑chlorobenzoyl analog would yield a substantially weaker binder unsuitable for low‑nanomolar mechanistic studies.
- [1] BindingDB. CHEMBL1955916 – BDBM50365310: Affinity data for human adenosine A2B receptor. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365310 View Source
- [2] Bedford, S.T. et al. (2009) 'Discovery and optimization of potent and selective functional antagonists of the human adenosine A2B receptor', Bioorganic & Medicinal Chemistry Letters, 19(20), pp. 5945–5949. doi: 10.1016/j.bmcl.2009.08.040. View Source
